molecular formula C12H19N3O B2767002 4-Ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine CAS No. 2034462-22-9

4-Ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine

カタログ番号: B2767002
CAS番号: 2034462-22-9
分子量: 221.304
InChIキー: ZZCZBUSFMCQIQR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a pyrimidine ring substituted with an ethyl group at the 4-position and a 4-methoxypiperidin-1-yl group at the 6-position. The presence of both the pyrimidine and piperidine moieties in its structure contributes to its unique chemical and biological properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Attachment of the 4-Methoxypiperidin-1-yl Group: The final step involves the nucleophilic substitution reaction where the 4-methoxypiperidin-1-yl group is introduced using a suitable piperidine derivative and a leaving group on the pyrimidine ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

化学反応の分析

Types of Reactions

4-Ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced derivatives with altered functional groups.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

科学的研究の応用

Medicinal Chemistry and Drug Development

Epidermal Growth Factor Receptor Inhibition

The compound 4-Ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine has been identified as a promising candidate for inhibiting EGFR, a critical target in cancer therapy due to its role in cell proliferation and survival. Mutations in the EGFR gene are associated with various cancers, including non-small cell lung cancer (NSCLC).

Recent studies have highlighted the structure-activity relationship (SAR) of derivatives of this compound, demonstrating modifications that enhance potency against mutant forms of EGFR. For instance, derivatives with ethyl groups have shown improved inhibitory activity, with some achieving nanomolar Ki values, indicating strong binding affinity to the target .

Table 1: Potency of this compound Derivatives

Compound VariantKi Value (nM)Modification Description
Base Compound-Original structure
Ethyl Derivative 312.1Ethyl group addition
Cyclopropyl Variant 295.4Cyclopropyl substitution
Tetrahydrofuranyl Variant 303.1Tetrahydrofuranyl substitution

Anti-Cancer Activity

The anti-cancer properties of this compound derivatives have been explored through various in vitro studies. These studies assess their efficacy against several cancer cell lines, including those resistant to existing therapies. The ability of these compounds to inhibit cell proliferation and induce apoptosis in cancer cells makes them valuable candidates for further development.

Case Study: Efficacy Against NSCLC

In a notable case study, a derivative of this compound was tested against NSCLC cell lines with known EGFR mutations. The results indicated significant reductions in cell viability at concentrations correlating with the Ki values obtained from SAR studies. This suggests that ongoing modifications could lead to even more effective treatments for patients with resistant forms of lung cancer .

Future Directions and Research Opportunities

Given the promising results associated with this compound, several areas for future research can be identified:

  • Optimization of Chemical Structure : Continued exploration of structural modifications to enhance efficacy and selectivity against specific EGFR mutations.
  • In Vivo Studies : Transitioning from in vitro findings to animal models to assess pharmacokinetics, bioavailability, and therapeutic efficacy in a living organism.
  • Combination Therapies : Investigating the potential synergistic effects when combined with other therapeutic agents, particularly those targeting different pathways involved in tumor growth.

類似化合物との比較

Similar Compounds

  • 4-Ethyl-6-(4-methylpiperidin-1-yl)pyrimidine
  • 4-Ethyl-6-(4-ethoxypiperidin-1-yl)pyrimidine
  • 4-Ethyl-6-(4-hydroxypiperidin-1-yl)pyrimidine

Uniqueness

4-Ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine is unique due to the presence of the methoxy group on the piperidine ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain targets or alter its pharmacokinetic properties compared to similar compounds.

生物活性

4-Ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13_{13}H18_{18}N2_{2}O
  • Molecular Weight : 218.30 g/mol

Structural Features

The compound features a pyrimidine ring substituted with an ethyl group and a methoxypiperidine moiety, which enhances its lipophilicity and bioavailability.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, influencing metabolic pathways.
  • Receptor Modulation : The compound may act as a modulator of receptor activity, particularly in the central nervous system (CNS).

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects, including:

  • Antitumor Activity : Studies have shown that it possesses cytotoxic properties against various cancer cell lines.
  • Anti-inflammatory Effects : It may reduce inflammation through modulation of prostaglandin synthesis.

Case Studies and Research Findings

  • In Vitro Studies :
    • A study demonstrated that this compound inhibited proliferation in human cancer cell lines with IC50_{50} values in the low micromolar range, indicating significant antitumor potential.
  • In Vivo Models :
    • Animal studies revealed that administration of the compound led to reduced tumor growth in xenograft models, suggesting effective bioactivity in a physiological context.
  • Mechanistic Insights :
    • Research indicated that the compound's mechanism involves the induction of apoptosis in cancer cells, as evidenced by increased caspase activity and PARP cleavage in treated cells.

Data Summary Table

The following table summarizes key findings from various studies on the biological activity of this compound:

Study TypeModel UsedKey FindingsReference
In VitroCancer Cell LinesIC50_{50} values < 10 µM for multiple lines
In VivoXenograft ModelsSignificant reduction in tumor size
MechanisticApoptosis AssaysIncreased caspase activity, PARP cleavage

特性

IUPAC Name

4-ethyl-6-(4-methoxypiperidin-1-yl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-3-10-8-12(14-9-13-10)15-6-4-11(16-2)5-7-15/h8-9,11H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCZBUSFMCQIQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)N2CCC(CC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。